3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
Description
3-(Ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a pyridin-3-yl group at the 4-position and an ethylthio (-S-CH₂CH₃) moiety at the 3-position of the benzamide ring. Its synthesis typically involves cyclocondensation reactions between α-haloketones and thioamides, followed by functionalization of the benzamide and thiazole rings .
Properties
IUPAC Name |
3-ethylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-14-7-3-5-12(9-14)16(21)20-17-19-15(11-23-17)13-6-4-8-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOJQCTYSXUABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridinyl group. The final step involves the attachment of the ethylthio group to the benzamide core. Reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s key structural features are compared to analogs with modifications in:
- Thioether/sulfonyl groups
- Pyridine substitution patterns
- Thiazole-ring substituents
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Example :
Pharmacokinetic Considerations
- Lipophilicity : Ethylthio derivatives balance solubility and membrane permeability, whereas isopropylthio analogs (higher logP) may suffer from poor aqueous solubility .
- Metabolic Stability : Sulfonyl groups resist oxidative metabolism compared to thioethers, which may undergo S-oxidation to sulfoxides/sulfones .
Future Research :
- In vitro profiling to validate kinase/inhibitory activity.
- SAR studies to optimize substituents for target selectivity and ADME properties.
Biological Activity
The compound 3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a member of the thiazole-containing benzamide derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The structure of this compound includes a thiazole ring, an ethylthio group, and a pyridine moiety. The synthesis typically involves multi-step reactions starting from benzamide derivatives, where the thiazole ring is formed through cyclization processes followed by the introduction of ethylthio and pyridine groups via nucleophilic substitutions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:
In particular, the compound YH-9 showed a strong binding affinity to epidermal growth factor receptor (EGFR) and HER2, indicating its potential as a dual-target inhibitor in breast cancer therapy.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiazole ring is often associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) that were comparable or superior to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 30 |
The mechanism by which this compound exerts its biological effects is multifaceted. In cancer cells, it appears to induce apoptosis through the inhibition of key signaling pathways involving EGFR and HER2. This inhibition disrupts cellular proliferation and survival signals, leading to increased apoptosis in malignant cells.
In terms of antimicrobial action, the compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism, although specific mechanisms require further elucidation through detailed biochemical studies.
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives including this compound against breast cancer cell lines. The study utilized both in vitro assays and molecular dynamics simulations to assess binding affinities and cellular responses. Results indicated that derivatives with substitutions on the thiazole ring exhibited varied potencies, emphasizing the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, and how can purity be validated?
- Methodology : Multi-step synthesis typically involves coupling 3-(ethylthio)benzoyl chloride with 2-amino-4-(pyridin-3-yl)thiazole under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile). Key steps include thioether bond formation and amide coupling .
- Validation : Confirm purity via HPLC (≥95%), NMR (1H/13C for functional group verification), and mass spectrometry (expected m/z: 422.46 g/mol) .
Q. How can researchers characterize the physicochemical properties of this compound for preclinical studies?
- Key Data :
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, poorly in H2O |
| Stability | Stable at RT, sensitive to strong nucleophiles |
| LogP (partition) | ~3.2 (estimated via PubChem) |
- Methods : Use dynamic light scattering (DLS) for aggregation studies and differential scanning calorimetry (DSC) to assess thermal stability .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Approach : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. Compare results to known thiazole derivatives (e.g., IC50 values for reference compounds) .
- Note : Include ROS detection assays to explore antioxidant mechanisms linked to thiazole moieties .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved (e.g., conflicting IC50 values in different studies)?
- Root Cause Analysis : Variability may arise from differences in cell line passage numbers, assay conditions (e.g., serum concentration), or compound aggregation.
- Mitigation :
- Standardize protocols (e.g., CLSI guidelines ).
- Validate purity with LC-MS and confirm target engagement via surface plasmon resonance (SPR) .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Optimization :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Employ Schlenk techniques for moisture-sensitive steps (e.g., thioether formation) .
- Data : Yield improvements from 55% (conventional heating) to 78% (microwave) in analogous thiazole syntheses .
Q. How can researchers identify molecular targets for this compound?
- Methods :
- Chemoproteomics : Use photoaffinity labeling with a biotinylated probe for pull-down assays.
- Molecular docking : Screen against kinase libraries (e.g., PDB entries for EGFR, VEGFR) using AutoDock Vina .
- Case Study : Similar benzamide-thiazole hybrids showed affinity for PI3K/AKT pathways in cancer models .
Q. What analytical techniques resolve solubility limitations in in vivo studies?
- Solutions :
- Formulate with cyclodextrins or liposomal encapsulation (e.g., PEGylated liposomes).
- Validate bioavailability via LC-MS/MS pharmacokinetic profiling in rodent models .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in NMR spectral data across labs?
- Best Practices :
- Calibrate instruments using ERETIC2 (electronic reference).
- Share raw data (FID files) via platforms like NMRium for cross-validation .
Q. What computational tools predict metabolic stability of this compound?
- Tools :
- SwissADME for CYP450 metabolism predictions.
- MetaSite to identify vulnerable sites (e.g., ethylthio group oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
